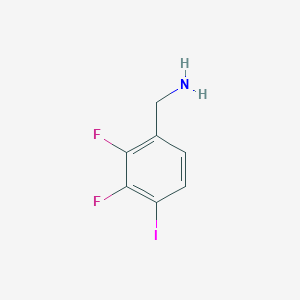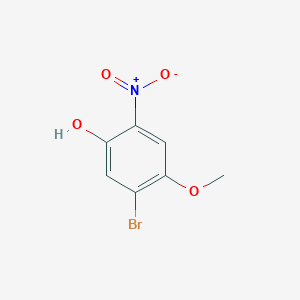![molecular formula C13H13NO2 B12857232 5-[4-(Dimethylamino)phenyl]-2-furaldehyde](/img/structure/B12857232.png)
5-[4-(Dimethylamino)phenyl]-2-furaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Dimethylamino)phenyl]-2-furaldehyde: is an organic compound that features a furan ring substituted with a dimethylaminophenyl group. This compound is known for its applications in various fields, including organic synthesis, materials science, and as a precursor for more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Dimethylamino)phenyl]-2-furaldehyde typically involves the reaction of 4-(dimethylamino)benzaldehyde with furfural in the presence of a base. One common method is the Knoevenagel condensation reaction, where the aldehyde groups of both reactants undergo a condensation reaction to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like piperidine or pyridine to catalyze the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 5-[4-(Dimethylamino)phenyl]-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 5-[4-(Dimethylamino)phenyl]-2-furaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials, including dyes and polymers .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a fluorescent probe due to its unique photophysical properties
Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to undergo various chemical modifications makes it a versatile component in material science .
Mechanism of Action
The mechanism of action of 5-[4-(Dimethylamino)phenyl]-2-furaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions enable the compound to bind to proteins, enzymes, or other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the furan ring.
2-Furaldehyde: Contains the furan ring but lacks the dimethylamino group.
5-(4-(Dimethylamino)phenyl)-2-benzamidopyrazines: Similar in structure but with a pyrazine ring instead of a furan ring.
Uniqueness: 5-[4-(Dimethylamino)phenyl]-2-furaldehyde is unique due to the combination of the dimethylamino group and the furan ring. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-14(2)11-5-3-10(4-6-11)13-8-7-12(9-15)16-13/h3-9H,1-2H3 |
InChI Key |
GZXGMBSLYRUHSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-](/img/structure/B12857152.png)

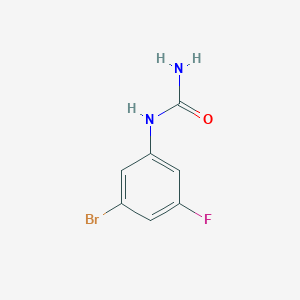


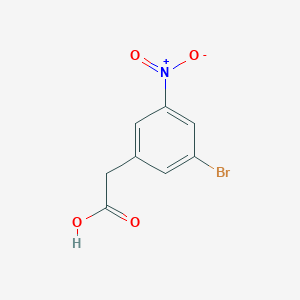
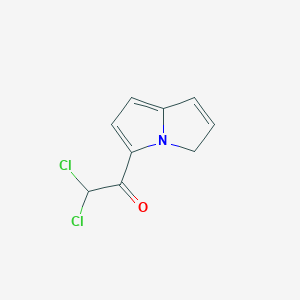
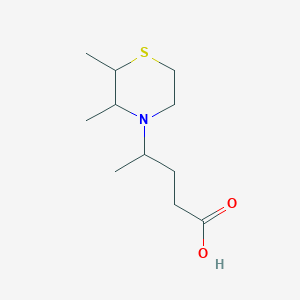
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone](/img/structure/B12857177.png)
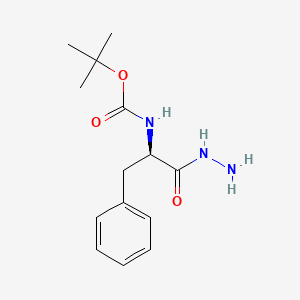
![3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
